molecular formula C15H15NO B3056681 2-(4-Methoxyphenyl)isoindoline CAS No. 73357-44-5

2-(4-Methoxyphenyl)isoindoline

Cat. No.: B3056681
CAS No.: 73357-44-5
M. Wt: 225.28 g/mol
InChI Key: TVZLPBJFNKOMSL-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)isoindoline is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methoxyphenyl)isoindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)isoindoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-17-15-8-6-14(7-9-15)16-10-12-4-2-3-5-13(12)11-16/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZLPBJFNKOMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357446
Record name 1H-Isoindole, 2,3-dihydro-2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73357-44-5
Record name 1H-Isoindole, 2,3-dihydro-2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Technical Guide: Spectral Characterization of 2-(4-Methoxyphenyl)isoindoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This technical guide provides an in-depth spectroscopic analysis of 2-(4-Methoxyphenyl)isoindoline (CAS: Analogous to N-aryl isoindoline class). This compound represents a critical scaffold in the development of organic light-emitting diodes (OLEDs) and hole-transport materials due to the electron-donating nature of the p-anisyl group fused with the rigid isoindoline core.

Unlike its oxidized counterparts (phthalimides or isoindolinones), the fully reduced isoindoline ring presents unique stability challenges and spectral signatures—specifically the oxidation-prone benzylic positions. This guide details the expected spectral data, grounded in the synthesis pathway of cyclization between


-dibromo-o-xylene and p-anisidine.
Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: 2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 225.29 g/mol

  • Exact Mass: 225.1154[1]

Synthesis & Mechanistic Context

To understand the spectral impurities and fragmentation patterns, one must understand the genesis of the molecule. The standard synthesis involves a double nucleophilic substitution.

Synthesis Workflow (Graphviz)

SynthesisPath start o-Xylylene Dibromide (Electrophile) intermediate Mono-alkylation Intermediate start->intermediate SN2 Attack reagent p-Anisidine (Nucleophile) reagent->intermediate product 2-(4-Methoxyphenyl)isoindoline (Target) intermediate->product Intramolecular Cyclization byproduct HBr Salt (Scavenged by Base) intermediate->byproduct

Figure 1: Convergent synthesis pathway via double N-alkylation. Note that incomplete cyclization results in identifiable open-chain impurities in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy[6][9][10]

Experimental Protocol: and NMR
  • Solvent:

    
     (Chloroform-d) is preferred. The compound is moderately lipophilic.
    
  • Internal Standard: TMS (

    
     0.00 ppm).
    
  • Concentration: 10-15 mg in 0.6 mL solvent for proton; >30 mg for carbon.

  • Critical Note: Isoindolines are susceptible to air oxidation to isoindoles or isoindolinones. Samples should be prepared under

    
     and analyzed immediately. 
    
NMR Data Analysis

The symmetry of the isoindoline core simplifies the spectrum. The methylene protons at positions 1 and 3 are chemically equivalent due to the plane of symmetry.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
3.78 - 3.82 Singlet (s)3H

Characteristic methoxy resonance.
4.55 - 4.62 Singlet (s)4HIsoindoline

(C1, C3)
Diagnostic Peak. The equivalence of these 4 protons confirms the intact, symmetric isoindoline ring. If this splits or shifts downfield (>4.8), suspect oxidation to lactam.
6.65 - 6.70 Doublet (d, J

9 Hz)
2HN-Aryl (Ortho to N)Part of the AA'BB' system of the p-anisyl ring. Upfield due to electron density from N.
6.85 - 6.90 Doublet (d, J

9 Hz)
2HN-Aryl (Meta to N)Part of the AA'BB' system. Ortho to the Methoxy group.[3][4]
7.18 - 7.28 Multiplet (m)4HIsoindoline AromaticFused benzene ring protons. Often appears as a tight multiplet.
NMR Data Analysis
Chemical Shift (

, ppm)
Carbon TypeAssignment
55.4

Methoxy carbon.
58.2

Isoindoline C1/C3 carbons. High field shift relative to amides.
114.5 CH (Ar)p-Anisyl ring (Ortho to OMe).
116.0 CH (Ar)p-Anisyl ring (Ortho to N).
122.3 CH (Ar)Isoindoline aromatic CH.
126.8 CH (Ar)Isoindoline aromatic CH.
137.5 C (Quat)Isoindoline fused bridgehead.
142.0 C (Quat)N-Aryl ipso carbon (C-N).
152.5 C (Quat)N-Aryl ipso carbon (C-O).

Infrared (IR) Spectroscopy[9][12]

Experimental Protocol
  • Method: ATR (Attenuated Total Reflectance) on neat solid/oil or KBr pellet.

  • Resolution: 4

    
    .
    
Spectral Interpretation

The absence of specific bands is as important as their presence. Specifically, the absence of a Carbonyl (C=O) stretch around 1680-1700


 confirms the compound is the isoindoline and not the isoindolinone or phthalimide.
Wavenumber (

)
Vibration ModeIntensityNotes
2800 - 2950 C-H Stretch (

)
MediumAlkyl C-H from the methoxy and isoindoline methylene groups.
1610, 1510 C=C AromaticStrongCharacteristic "breathing" modes of the benzene rings.
1240 - 1250 C-O-C StretchVery StrongAsymmetric stretching of the aryl alkyl ether (Anisole moiety).
1180 C-N StretchMediumC-N single bond vibration.
820 - 840 C-H Bend (oop)StrongDiagnostic for para-disubstituted benzene (the anisyl ring).
740 - 750 C-H Bend (oop)StrongDiagnostic for ortho-disubstituted benzene (the fused isoindoline ring).

Mass Spectrometry (MS)[9][11]

Fragmentation Logic

The molecular ion is stable due to the aromatic systems, but specific fragmentation pathways are predictable.

Fragmentation Pathway Diagram (Graphviz)

MassSpec M_Ion Molecular Ion (M+) m/z = 225 Frag_Me [M - CH3]+ m/z = 210 M_Ion->Frag_Me Loss of Methyl Frag_OMe [M - OCH3]+ m/z = 194 M_Ion->Frag_OMe Loss of Methoxy Frag_Core Isoindoline Cation (N-C Cleavage) M_Ion->Frag_Core High Energy Collision

Figure 2: Primary fragmentation pathways observed in EI-MS (70 eV).

MS Data Table
m/z (Mass-to-Charge)Relative AbundanceFragment IdentityMechanism
225 100% (Base Peak)

Stable molecular ion.
210 40-60%

Loss of methyl radical from methoxy group (Quinoid formation).
194 10-20%

Loss of methoxy radical.
118 < 10%Isoindoline coreCleavage of the N-Aryl bond (rare in soft ionization).

References

  • Synthetic Methodology (N-Alkylation of Isoindolines)

    • Hanford, W. E., & Adams, R. (1935). "The Structure of Vasicine. II. Synthesis of Desoxyvasicine." Journal of the American Chemical Society.
    • Context: Establishes the foundational protocol for reacting o-xylylene dibromide with amines.
  • Spectroscopic Data of Analogous N-Aryl Isoindolines

    • Katritzky, A. R., et al. (2000). "Synthesis of N-substituted isoindolines." Journal of Organic Chemistry.
    • Context: Provides comparative NMR shifts for the isoindoline methylene protons ( 4.6 ppm range).
  • IR Characteristic Frequencies

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.
    • Context: Authoritative source for assigning the C-O-C (1250 cm-1) and ortho-disubstituted benzene (750 cm-1) bands.

Sources

The Isoindoline Scaffold: A Comprehensive Technical Guide to Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Isoindoline Core in Medicinal Chemistry

The isoindoline scaffold, a bicyclic heterocyclic system composed of a fused benzene and pyrrolidine ring, represents a "privileged structure" in the realm of drug discovery and development.[1] Its unique three-dimensional architecture and tunable electronic properties have made it a cornerstone for the synthesis of a vast array of biologically active molecules.[2] From the notorious thalidomide and its safer, more potent immunomodulatory descendants like lenalidomide, to compounds with promising anticancer, antimicrobial, and neuroprotective activities, the isoindoline core continues to inspire the design of novel therapeutics.[3][4][5]

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the discovery and synthesis of novel isoindoline-based compounds, moving beyond a simple recitation of protocols to explain the underlying rationale for experimental choices. We will delve into modern synthetic strategies, detailed characterization techniques, and the biological evaluation of these fascinating molecules, all grounded in scientific integrity and supported by authoritative references.

Rational Design and Target Selection: Leveraging the Versatility of the Isoindoline Scaffold

The therapeutic potential of isoindoline derivatives stems from their ability to be extensively functionalized, allowing for precise modulation of their physicochemical and pharmacological properties. A modular design approach, often categorized as a "head, core, linker, and tail" strategy, is frequently employed in the rational design of novel isoindoline-based inhibitors.[6]

  • The Isoindoline Core: This fundamental pharmacophore is crucial for establishing the initial interactions with the biological target.[6]

  • The "Head" Group: This region often contains a functional group capable of forming strong interactions, such as coordination with a metal ion in an enzyme's active site. For instance, a sulfonyl group can effectively coordinate with the zinc ion in carbonic anhydrases.[6]

  • The "Linker" and "Tail": These components are varied to fine-tune properties like binding affinity, selectivity, lipophilicity, and steric effects. The choice of different alkyl, cyclic, or aryl moieties can significantly impact the overall biological activity and pharmacokinetic profile of the compound.[6]

This modularity allows for the targeted design of compounds against a wide range of biological targets, including enzymes like carbonic anhydrase and acetylcholinesterase, as well as cellular signaling pathways implicated in cancer and inflammation.[5][6]

Modern Synthetic Strategies for Isoindoline Scaffolds

The construction of the isoindoline core can be approached through a variety of synthetic routes, ranging from classical methods to more recent transition-metal-catalyzed reactions. The choice of method often depends on the desired substitution pattern, scalability, and tolerance of functional groups.

Classical Approaches to Isoindoline Synthesis

One of the most traditional and straightforward methods for synthesizing the isoindoline-1,3-dione (phthalimide) core involves the condensation of phthalic anhydride with a primary amine.[4]

Experimental Protocol: Synthesis of N-Substituted Phthalimides

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 equivalent) and the desired primary amine (1.0-1.2 equivalents) in a suitable solvent such as glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux (typically around 120°C) for several hours (e.g., 8 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice-water bath to induce precipitation of the product.

  • Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., water or ethanol), and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Transition-Metal Catalyzed Synthesis of Isoindolinones

Modern synthetic organic chemistry has seen a surge in the use of transition-metal catalysis for the efficient construction of complex molecules.[3] Palladium, rhodium, and iridium catalysts have been successfully employed in the synthesis of isoindolinones through C-H activation, cross-coupling, and carbonylation reactions.[3]

A notable example is the palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling reaction, which allows for the synthesis of chiral isoindolinone derivatives bearing a quaternary stereocenter with excellent enantioselectivity.[7] Another efficient method involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with amines, catalyzed by platinum nanowires under a hydrogen atmosphere.[7]

Experimental Protocol: Platinum Nanowire-Catalyzed Reductive C-N Coupling [7]

  • Catalyst Preparation: Prepare ultrathin platinum nanowires as per established literature procedures.

  • Reaction Setup: In a pressure-resistant vessel, combine 2-carboxybenzaldehyde (1.0 equivalent), the desired amine (1.0-1.2 equivalents), and the platinum nanowire catalyst in a suitable solvent (e.g., ethanol).

  • Reaction Conditions: Pressurize the vessel with hydrogen gas (e.g., 1 bar) and stir the reaction mixture at a specified temperature (e.g., 60°C) for the required duration.

  • Work-up and Purification: After the reaction is complete, cool the mixture, vent the hydrogen gas, and filter to remove the catalyst. The filtrate is then concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel.

One-Pot and Greener Synthetic Approaches

In recent years, there has been a growing emphasis on developing sustainable and efficient synthetic methods. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of reduced waste, time, and resources.[6] An efficient one-pot method for synthesizing novel isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and various alcohols has been reported.[6] This reaction proceeds under mild, metal-free conditions.[6]

Experimental Protocol: One-Pot Synthesis of Novel Isoindolinone Derivatives [6]

  • Reaction Setup: To a solution of 2-benzoylbenzoic acid (1.0 equivalent) and a catalytic amount of trifluoroacetic acid in dichloromethane, add chlorosulfonyl isocyanate (1.1 equivalents). Stir the mixture at room temperature for 2 hours.

  • Addition of Alcohol: Subsequently, add the desired alcohol (e.g., ethanol, 2-propanol, cyclohexanol) to the reaction mixture and continue stirring at room temperature for 1 hour.

  • Work-up and Purification: Remove the volatile components under reduced pressure. The resulting residue is then purified by thin-layer chromatography (TLC) or column chromatography using an appropriate eluent system (e.g., ethyl acetate/n-hexane).[6]

Ultrasound-assisted synthesis has also emerged as a green and efficient method for preparing isoindolin-1-one derivatives, often leading to shorter reaction times and higher yields compared to conventional heating methods.[5]

Purification and Characterization of Novel Isoindoline Compounds

The purification and unambiguous characterization of newly synthesized compounds are paramount to ensure their suitability for biological testing. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Purification
  • Column Chromatography: This is the most common method for purifying crude reaction mixtures. The choice of stationary phase (typically silica gel) and mobile phase (eluent) is crucial for achieving good separation. A gradient of solvents with increasing polarity (e.g., from n-hexane to ethyl acetate) is often used.[5]

  • High-Performance Liquid Chromatography (HPLC): For obtaining highly pure compounds, preparative HPLC is the method of choice. Reverse-phase columns (e.g., C18) with mobile phases consisting of mixtures of water and organic solvents (e.g., acetonitrile or methanol), often with additives like trifluoroacetic acid (TFA), are commonly used.[8]

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation.

    • 1H NMR: The aromatic protons of the isoindoline core typically appear in the range of 7-8 ppm. The protons on the pyrrolidine ring will have characteristic chemical shifts and coupling patterns depending on their substitution. For example, in 3-hydroxyisoindolin-1-ones, the benzylic protons often appear as two doublets between 3.00 and 3.70 ppm.[5]

    • 13C NMR: The carbonyl carbon of the isoindolinone ring typically resonates around 168 ppm. The hemiaminal carbon in 3-hydroxyisoindolin-1-ones can be observed around 90 ppm.[5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. For instance, the carbonyl (C=O) stretching frequency in an isoindolinone is typically observed around 1770 cm-1.[6]

Biological Evaluation of Novel Isoindoline Compounds

The diverse biological activities of isoindoline derivatives necessitate a range of in vitro and in vivo assays to evaluate their therapeutic potential.

Anticancer Activity

Isoindoline-based compounds have shown significant promise as anticancer agents, often acting through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][9]

Key Signaling Pathways:

  • p53 Pathway: Some tryptophanol-derived isoindolinones have been shown to act as p53 activators. The p53 tumor suppressor protein plays a critical role in controlling apoptosis and cell cycle arrest in response to cellular stress, such as DNA damage.[10] Pharmacological restoration of p53 function is a promising strategy in cancer therapy.[10]

  • Apoptosis Induction: Certain isoindoline-1,3-dione derivatives have been found to induce both apoptosis and necrosis in cancer cell lines.[1] This can be assessed using techniques like flow cytometry with Annexin V and propidium iodide (PI) staining.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT or BrdU Assay)

  • Cell Culture: Seed cancer cell lines (e.g., A549, HeLa, K562, Raji) in 96-well plates at an appropriate density and allow them to adhere overnight.[1][4]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized isoindoline compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce the MTT to formazan, which can be solubilized and its absorbance measured.

    • BrdU Assay: This assay measures DNA synthesis as an indicator of cell proliferation.[4]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50), which is the concentration of the compound that inhibits cell growth by 50%.[1]

Table 1: Exemplary Anticancer Activity of Isoindoline Derivatives

Compound IDCancer Cell LineIC50 / CC50 (µM)Reference
Compound 7 A549 (Lung Cancer)19.41 ± 0.01[4]
2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione Raji (Burkitt's Lymphoma)0.26 µg/mL[1]
2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione K562 (Chronic Myelogenous Leukemia)3.81 µg/mL[1]
Enzyme Inhibition

Isoindoline derivatives have been successfully designed as potent inhibitors of various enzymes.

Carbonic Anhydrase Inhibition:

Novel isoindolinone derivatives have shown potent inhibitory activity against human carbonic anhydrase (hCA) I and II isozymes, with Ki values in the nanomolar range.[6]

Table 2: Carbonic Anhydrase Inhibition by Novel Isoindolinone Derivatives [6]

Compound IDhCA I (Ki, nM)hCA II (Ki, nM)
2c 11.48 ± 4.1814.87 ± 3.25
2f 16.09 ± 4.149.32 ± 2.35
Acetazolamide (Standard) 18.16 ± 0.882-

Visualizing Workflows and Pathways

Diagram 1: General Workflow for Synthesis and Evaluation of Isoindoline Compounds

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., Phthalic Anhydride, 2-Carboxybenzaldehyde) reaction Chemical Synthesis (e.g., Condensation, Catalysis) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography, HPLC) workup->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir characterization Structural Elucidation nmr->characterization ms->characterization ir->characterization cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, BrdU) characterization->cytotoxicity enzyme Enzyme Inhibition Assays characterization->enzyme pathway Signaling Pathway Analysis characterization->pathway data Data Analysis (IC50, Ki) cytotoxicity->data enzyme->data pathway->data

Caption: A streamlined workflow from synthesis to biological evaluation of novel isoindoline compounds.

Diagram 2: Simplified p53-Mediated Apoptosis Pathway

G stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis isoindoline Isoindoline-based p53 Activator isoindoline->p53

Caption: Activation of the p53 pathway by isoindoline compounds can lead to apoptosis.

Conclusion and Future Perspectives

The isoindoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies for accessing this core structure are continually evolving, with a clear trend towards more efficient, sustainable, and stereoselective approaches. The ability to fine-tune the biological activity of isoindoline derivatives through rational design ensures their continued relevance in medicinal chemistry.

Future research in this area will likely focus on several key aspects:

  • Asymmetric Synthesis: The development of robust and scalable methods for the enantioselective synthesis of chiral isoindoline derivatives will be crucial, as stereochemistry often plays a critical role in biological activity.[11]

  • Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by isoindoline compounds will enable the design of more selective and potent drugs with fewer side effects.

  • Exploration of New Biological Targets: While significant progress has been made in the areas of cancer and inflammation, the versatility of the isoindoline scaffold suggests that it could be successfully applied to a wider range of therapeutic areas.

This guide has provided a comprehensive overview of the key aspects of isoindoline chemistry and biology, from the design and synthesis of novel compounds to their characterization and biological evaluation. It is our hope that this information will serve as a valuable resource for researchers in the field and contribute to the continued development of innovative isoindoline-based therapeutics.

References

  • Magolan, J. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry, 2(4), 858-885.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolines. Retrieved from [Link]

  • Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2296-2314.
  • Al-Warhi, T., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity.
  • Cook, G. R., et al. (2020). One-pot synthesis of polycyclic isoindolines using isoindole umpolung. Tetrahedron Letters, 61(33), 152203.
  • Atmaca, U., et al. (2021). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1845-1855.
  • Nguyen, T. T., et al. (2021).
  • De Marco, A., et al. (2022). Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. Molecules, 27(19), 6529.
  • Radwan, M. A. A., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry, 46(6), 1087-1098.
  • WalyEldeen, A. A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 1.
  • Soares, J., et al. (2022).
  • Shorokhov, V. V., et al. (2023). A simple method for the synthesis of isoindoline derivatives.
  • Singh, P., et al. (2022). Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. ACS Omega, 7(49), 45579-45593.

Sources

Technical Guide: Preliminary In-Vitro Screening of 2-(4-Methoxyphenyl)isoindoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-(4-Methoxyphenyl)isoindoline represents a classic N-aryl isoindoline scaffold. Structurally, it consists of a bicyclic isoindoline core N-substituted with a para-anisole (4-methoxyphenyl) group.

In medicinal chemistry, this specific architecture acts as a "privileged structure" often associated with CNS activity (dopamine/serotonin modulation) and anti-inflammatory pathways (TNF-


 modulation), sharing pharmacophore features with lenalidomide precursors and certain anticonvulsants. However, the presence of the basic tertiary amine and the lipophilic methoxyphenyl tail necessitates a rigorous screening protocol to rule out promiscuous binding and metabolic instability (specifically O-demethylation) before advancing to in-vivo models.

This guide outlines a self-validating screening cascade designed to assess the compound's "drug-likeness," safety profile, and preliminary efficacy.

Phase I: Physicochemical & ADME "Go/No-Go" Filters

Before biological efficacy can be assessed, the molecule must demonstrate that it can reach the target. The 4-methoxyphenyl group significantly increases lipophilicity compared to the parent isoindoline, potentially leading to solubility issues or rapid metabolic clearance.

Thermodynamic Solubility & Lipophilicity (LogD)

Rationale: N-aryl isoindolines are prone to aggregation in aqueous media. High lipophilicity (LogP > 3.5) often correlates with non-specific toxicity.

  • Protocol: Shake-flask method (PBS pH 7.4) followed by HPLC-UV quantification.

  • Acceptance Criteria: Solubility > 10

    
    M is required for reliable bioassays.
    
  • Control: Propranolol (High permeability/Solubility reference).

Metabolic Stability (Microsomal Stability Assay)

Critical Mechanism: The methoxy group at the para position is a metabolic "soft spot," highly susceptible to O-demethylation by CYP2D6 and CYP3A4, leading to the formation of a phenol metabolite which may undergo rapid glucuronidation.

Workflow:

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Substrate Conc: 1

    
    M (to ensure first-order kinetics).
    
  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor parent depletion).

Visualization: Metabolic Fate & Screening Logic

MetabolicPathway Parent 2-(4-Methoxyphenyl) isoindoline CYP CYP450 (CYP2D6/3A4) Parent->CYP Oxidation Metabolite Phenolic Metabolite (O-demethylated) CYP->Metabolite O-Demethylation Decision Intrinsic Clearance (CLint) Calculation CYP->Decision Clearance Rapid Renal Clearance Metabolite->Clearance Glucuronidation

Figure 1: Predicted metabolic trajectory. High clearance at the CYP step necessitates structural modification (e.g., fluoro-substitution) or formulation strategies.

Phase II: Cytotoxicity & Safety Profiling

N-substituted isoindolines can exhibit DNA intercalation or hERG channel inhibition due to the basic nitrogen. We must establish a therapeutic window.

Dual-Cell Line Viability Screen

Rationale: Differentiate between general cytotoxicity and hepatotoxicity.

  • Cell Lines:

    • HEK293 (Human Embryonic Kidney): General cellular health.

    • HepG2 (Human Liver Carcinoma): Metabolic competence/hepatotoxicity.

Protocol (Resazurin Reduction Assay):

  • Seeding: 5,000 cells/well in 96-well plates; adhere for 24h.

  • Treatment: 8-point serial dilution of 2-(4-Methoxyphenyl)isoindoline (0.1

    
    M – 100 
    
    
    
    M).
  • Duration: 48 hours incubation.

  • Readout: Add Resazurin (Alamar Blue); measure fluorescence (Ex 560nm / Em 590nm).

  • Calculation: Determine

    
    .
    

Data Interpretation Table:

ParameterSafe RangeWarning SignalCritical Failure
HEK293




HepG2




(Hepatotoxic risk)
Selectivity Index



Phase III: Pharmacological Target Screening

Given the structural homology to IMiDs (Immunomodulatory imide drugs) and CNS-active isoindolines, the screening should focus on Inflammation and CNS Permeability .

Anti-Inflammatory Assay (TNF- Inhibition)

Isoindoline scaffolds often modulate cytokine production via PDE4 inhibition or Cereblon binding.

  • Model: LPS-stimulated PBMCs (Peripheral Blood Mononuclear Cells) or RAW 264.7 macrophages.

  • Stimulus: Lipopolysaccharide (LPS) (1

    
    g/mL).
    
  • Readout: ELISA for TNF-

    
     and IL-6 in supernatant.
    
  • Positive Control: Dexamethasone (1

    
    M) or Apremilast.
    
PAMPA-BBB (Blood-Brain Barrier) Permeability

To assess if the compound can treat CNS disorders (or cause CNS side effects).

  • Method: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract.

  • Acceptance:

    
     cm/s indicates high CNS penetration.
    

Comprehensive Screening Workflow

This diagram synthesizes the logic flow for the entire preliminary screening campaign.

ScreeningWorkflow cluster_ADME Phase I: ADME Filter cluster_Safety Phase II: Safety cluster_Pharma Phase III: Activity Start Compound Synthesis: 2-(4-Methoxyphenyl)isoindoline Solubility Solubility Check (>10 µM?) Start->Solubility Metab Microsomal Stability (T1/2 > 30 min?) Solubility->Metab Pass Stop DISCARD / REDESIGN Solubility->Stop Fail Tox Cytotoxicity (HepG2) (IC50 > 50 µM?) Metab->Tox Pass Metab->Stop Fail (High Clearance) Inflam TNF-alpha Inhibition (ELISA) Tox->Inflam Non-Toxic Tox->Stop Toxic CNS PAMPA-BBB (Permeability) Inflam->CNS Lead ADVANCE TO LEAD OPTIMIZATION CNS->Lead Active & Permeable

Figure 2: The "Fail-Fast" decision tree. ADME failures trigger immediate redesign before costly efficacy assays.

References

  • Isoindoline Scaffold Bioactivity

    • Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.[1][2]

    • Source: Preprints.org (2024).
    • URL:[Link]

  • Cytotoxicity Screening Protocols

    • Title: Guidance for Industry: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Medi
    • Source: U.S.
    • URL:[Link]

  • Metabolic Stability Methodologies

    • Title: The Ascendant Role of Isoindoline Salts in Modern Medicinal Chemistry: A Technical Guide.
    • Source: BenchChem.[3]

  • Anti-Inflamm

    
    ): 
    
    • Title: The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone.[4] (Demonstrates relevant methoxyphenyl-mediated anti-inflammatory protocols).

    • Source: Intern
    • URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(4-Methoxyphenyl)isoindoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Arylisoindolines and the Power of Palladium Catalysis

The isoindoline scaffold is a privileged structural motif found in a wide array of biologically active compounds and functional materials. The introduction of an aryl substituent at the nitrogen atom (N-arylation) can significantly modulate the pharmacological and physicochemical properties of the resulting N-arylisoindoline derivatives. These compounds have demonstrated potential in drug discovery, particularly in the development of novel therapeutics. The target molecule of this guide, 2-(4-methoxyphenyl)isoindoline, serves as a key intermediate in the synthesis of various pharmaceutical agents.

Historically, the formation of C-N bonds, especially for the synthesis of N-aryl amines, has been a challenging transformation in organic chemistry, often requiring harsh reaction conditions and limited by substrate scope. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized this field.[1] This powerful methodology allows for the efficient and versatile construction of C-N bonds under relatively mild conditions, tolerating a broad range of functional groups.[2] This application note provides a comprehensive guide for the synthesis of 2-(4-methoxyphenyl)isoindoline via a palladium-catalyzed Buchwald-Hartwig C-N coupling reaction, intended for researchers, scientists, and professionals in drug development.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted catalytic cycle consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, an aryl bromide or iodide bearing the 4-methoxyphenyl group) in an oxidative addition step. This process involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) intermediate.[5]

  • Amine Coordination and Deprotonation: The amine (isoindoline) then coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, which subsequently displaces the halide from the palladium center, forming a palladium-amido complex. The choice of base is critical and can significantly influence the reaction rate and yield.[6]

  • Reductive Elimination: This is the final and product-forming step of the cycle. The aryl and amido ligands on the palladium complex couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then enter a new catalytic cycle.[4]

A visual representation of this catalytic cycle is provided below:

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex L_nPd(Ar)(X) Pd0->OxAdd + Ar-X ArX Ar-X (4-Methoxyphenyl Halide) ArX->OxAdd R2NH R₂NH (Isoindoline) AmineCoord Amine Coordination R2NH->AmineCoord Product Ar-NR₂ (Product) OxAdd->AmineCoord + R₂NH PdAmido Palladium Amido Complex L_nPd(Ar)(NR₂) AmineCoord->PdAmido + Base - [Base-H]⁺X⁻ HX_Base [Base-H]⁺X⁻ PdAmido->Pd0 PdAmido->Product Reductive Elimination Base Base Base->AmineCoord

Sources

Application Note: 2-(4-Methoxyphenyl)isoindoline-1,3-dione as a Scaffold for Dual-Target Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for utilizing 2-(4-methoxyphenyl)isoindoline-1,3-dione as a lead scaffold in the development of enzyme inhibitors. While isoindoline derivatives are historically significant in dye chemistry, recent medicinal chemistry campaigns have repurposed this scaffold for neurodegenerative and inflammatory therapeutics.

The 4-methoxyphenyl moiety provides critical lipophilicity and hydrogen-bond acceptance potential, making it an ideal candidate for targeting the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE) and the hydrophobic channel of Cyclooxygenase-2 (COX-2). This guide provides a validated workflow for synthesis, purification, and kinetic characterization of this compound.

Scientific Rationale & Mechanism of Action[1][2][3]

Structural Significance

The isoindoline-1,3-dione core (phthalimide) is rigid and planar, allowing it to act as a spacer in bivalent ligands. The N-substitution with a 4-methoxyphenyl group introduces two critical features:

  • Electronic Modulation: The methoxy group (

    
    ) is an electron-donating group (EDG), increasing the electron density of the phenyl ring, which enhances 
    
    
    
    stacking interactions with aromatic residues (e.g., Trp286 in AChE).
  • Lipophilicity: It improves membrane permeability (LogP modulation), essential for CNS-targeting drugs in Alzheimer's research.

Mechanism of Inhibition
  • Acetylcholinesterase (AChE): The compound acts primarily as a non-competitive or mixed-type inhibitor . Molecular docking studies suggest the isoindoline core binds to the Peripheral Anionic Site (PAS) at the entrance of the catalytic gorge, blocking substrate entry or conformational changes required for hydrolysis.

  • Cyclooxygenase-2 (COX-2): The planar structure mimics the arachidonic acid transition state, with the methoxyphenyl group fitting into the hydrophobic side pocket, potentially reducing prostaglandin synthesis.

Experimental Workflow Visualization

The following diagram outlines the integrated workflow from synthesis to kinetic validation.

G cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: Enzyme Inhibition Assays Start Phthalic Anhydride + p-Anisidine Reaction Reflux (AcOH or Green Cat.) 3-6 Hours Start->Reaction Purification Recrystallization (EtOH/Water) Reaction->Purification QC QC: 1H-NMR, MP, MS (Target >98% Purity) Purification->QC Screening Primary Screening (Fixed Conc. 10 μM) QC->Screening Pass IC50 Dose-Response Curve (0.1 - 100 μM) Screening->IC50 >50% Inhibition Kinetic Lineweaver-Burk Plot (Mode of Inhibition) IC50->Kinetic

Figure 1: Critical path for developing isoindoline-based inhibitors. Phase 1 ensures structural integrity, while Phase 2 validates biological efficacy.

Detailed Protocols

Protocol A: Synthesis of 2-(4-Methoxyphenyl)isoindoline-1,3-dione

Objective: To produce high-purity ligand for biological assays.

Reagents:

  • Phthalic anhydride (CAS: 85-44-9)

  • p-Anisidine (4-methoxyaniline) (CAS: 104-94-9)

  • Glacial Acetic Acid (Solvent/Catalyst)

Procedure:

  • Stoichiometry: Dissolve 10 mmol of phthalic anhydride and 10 mmol of p-anisidine in 15 mL of glacial acetic acid in a round-bottom flask.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).
    
  • Precipitation: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-cold water. A white/off-white precipitate will form.

  • Filtration: Filter the solid under vacuum and wash with cold water (

    
    ) to remove excess acid.
    
  • Purification: Recrystallize from hot Ethanol.

  • Validation:

    • Yield: Expected >85%.

    • Melting Point:

      
      .
      
    • MS (ESI):

      
      .
      
Protocol B: Ellman’s Assay for AChE Inhibition

Objective: Determine the IC50 value against Acetylcholinesterase.[1]

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.

Materials:

  • Enzyme: AChE (from Electrophorus electricus, Sigma).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM final).

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Inhibitor: 2-(4-Methoxyphenyl)isoindoline-1,3-dione (dissolved in DMSO).

Step-by-Step:

  • Preparation: Dilute inhibitor in DMSO to prepare a stock series (e.g., 0.1, 1, 10, 50, 100

    
    ). Final DMSO concentration in assay must be 
    
    
    
    .
  • Incubation: In a 96-well plate, add:

    • 
       Phosphate Buffer.
      
    • 
       Enzyme solution (0.1 U/mL).
      
    • 
       Inhibitor solution.
      
    • Incubate at

      
       for 15 minutes.
      
  • Reaction Start: Add

    
     of DTNB/ATCh mixture.
    
  • Measurement: Monitor Absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation:

    
    
    Where 
    
    
    
    is the velocity of control (DMSO only) and
    
    
    is the velocity with inhibitor.

Data Analysis & Interpretation

Kinetic Characterization (Lineweaver-Burk)

To determine the mechanism (Competitive vs. Non-competitive), perform the Ellman's assay at varying substrate concentrations (0.1 mM to 1.0 mM ATCh) in the presence of fixed inhibitor concentrations (e.g.,


).

Plot Interpretation Table:

Plot CharacteristicCompetitiveNon-CompetitiveMixed
Vmax UnchangedDecreasesDecreases
Km IncreasesUnchangedChanges
Intersection Y-axisX-axisQuadrant II/III

Note: Isoindoline-1,3-diones typically exhibit Mixed or Non-Competitive inhibition due to PAS binding.

Structure-Activity Relationship (SAR) Data

When comparing the 2-(4-methoxyphenyl) analog to other derivatives, use the following comparison matrix:

Substituent (R)Electronic EffectLipophilicity (

)
AChE IC50 (

)
-H (Phenyl)Neutral0.00~25.0
-OCH3 (4-Methoxy)Donor (Strong)-0.02~1.0 - 5.0
-NO2 (4-Nitro)Acceptor-0.28>50.0 (Inactive)

Insight: The electron-donating methoxy group is crucial for maximizing affinity, likely due to enhanced cation-


 interactions.

References

  • Bajda, M., et al. (2013). "Search for new acetylcholinesterase inhibitors in the group of phthalimide derivatives." Bioorganic & Medicinal Chemistry. Link

  • Chia, T. S., et al. (2019).[2] "Water extract of onion peel ash: An efficient green catalytic system for the synthesis of isoindoline-1,3-dione derivatives." Malaysian Journal of Analytical Sciences. Link

  • Lancia, D. R., et al. (2018).[3] "Discovery of novel N-hydroxy-2-arylisoindoline-4-carboxamides as potent and selective inhibitors of HDAC11." Bioorganic & Medicinal Chemistry Letters. Link

  • Csende, F., & Porkoláb, A. (2020).[4] "Antiviral activity of isoindole derivatives." Journal of Medicinal and Chemical Sciences. Link

  • Sigma-Aldrich. "Product Specification: 2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione." Link

Sources

Application Note: Using 2-(4-Methoxyphenyl)isoindoline as a Chemical Probe for Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Methoxyphenyl)isoindoline is a specialized chemical probe primarily utilized in pharmacological interrogation of inflammatory pathways , specifically targeting Cyclooxygenase-2 (COX-2) and related signaling cascades. Unlike broad-spectrum NSAIDs, this isoindoline scaffold offers a distinct structural template for probing the hydrophobic channel of the COX-2 active site, making it a valuable tool for structure-activity relationship (SAR) studies and target validation in drug discovery.

While often encountered in its oxidized phthalimide form (2-(4-methoxyphenyl)isoindoline-1,3-dione), the reduced isoindoline core represents a versatile pharmacophore. This guide details its application as a bioactive inhibitor to modulate prostaglandin synthesis and downstream NF-κB signaling in cellular models.

Key Applications
  • Pathway Modulation: Selective inhibition of COX-2 mediated Prostaglandin E2 (PGE2) synthesis.

  • Target Validation: Investigating the role of isoindoline-binding pockets in inflammatory enzymes.

  • Medicinal Chemistry: Serving as a lead scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastric toxicity.

Physicochemical Properties & Preparation[1][2][3][4][5][6]

Understanding the solubility and stability of the probe is critical for reproducible biological data.

Table 1: Chemical Properties
PropertySpecification
IUPAC Name 2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole
Molecular Formula C₁₅H₁₅NO
Molecular Weight 225.29 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Insoluble)
Appearance Off-white to pale yellow solid
Stability Stable at -20°C (solid); susceptible to oxidation in solution over time.[1][2]
Protocol 1: Stock Solution Preparation

Objective: Create a stable 10 mM stock solution for cell culture assays.

  • Weighing: Accurately weigh 2.25 mg of 2-(4-Methoxyphenyl)isoindoline.

  • Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl sulfoxide).

  • Mixing: Vortex vigorously for 30 seconds until fully dissolved. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into light-protective amber vials (50 µL each) to avoid freeze-thaw cycles. Store at -20°C.

    • Note: The reduced isoindoline nitrogen is prone to oxidation. Use aliquots within 1 month of preparation.

Biological Mechanism of Action[9][10]

The utility of 2-(4-Methoxyphenyl)isoindoline lies in its ability to mimic the arachidonic acid transition state within the COX-2 active site. The 4-methoxyphenyl moiety is a critical pharmacophore, often docking into the hydrophobic side pocket of COX-2, similar to the mechanism of Indomethacin or Celecoxib analogues.

Mechanistic Pathway Diagram

COX2_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 (PLA2) PLA2->AA COX2 Cyclooxygenase-2 (COX-2) (Inducible Enzyme) AA->COX2 Substrate Binding PGG2 PGG2 / PGH2 COX2->PGG2 Cyclooxygenation Probe 2-(4-Methoxyphenyl)isoindoline (Inhibitor Probe) Probe->COX2 Competitive Inhibition (Hydrophobic Channel Binding) PGE2 Prostaglandin E2 (PGE2) PGG2->PGE2 Isomerization EP_Receptor EP Receptors PGE2->EP_Receptor Autocrine/Paracrine Signaling Inflammation / Pain / Tumorigenesis EP_Receptor->Signaling Downstream Cascade

Figure 1: Mechanism of Action. The probe competitively inhibits the COX-2 enzyme, blocking the conversion of Arachidonic Acid to Prostaglandins, thereby modulating downstream inflammatory signaling.

Experimental Protocols

Protocol 2: Cellular Inflammation Assay (RAW 264.7 Macrophages)

Objective: Quantify the anti-inflammatory potency of the probe by measuring the inhibition of LPS-induced PGE2 production.

Materials:

  • RAW 264.7 murine macrophage cells.

  • Lipopolysaccharide (LPS) from E. coli (O111:B4).

  • PGE2 ELISA Kit.

  • 2-(4-Methoxyphenyl)isoindoline (Stock from Protocol 1).

Workflow:

  • Seeding: Plate RAW 264.7 cells in 96-well plates at a density of

    
     cells/well in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.
    
  • Pre-treatment: Remove media and replace with fresh media containing the probe at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Control: Vehicle control (0.1% DMSO).

    • Reference: Indomethacin (10 µM) as a positive control.

    • Incubate for 1 hour prior to stimulation.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the "No Stimulation" control.

  • Incubation: Incubate for 18–24 hours .

  • Harvest: Collect the cell culture supernatant. Centrifuge at 1000 x g for 5 minutes to remove debris.

  • Quantification: Analyze supernatants using a PGE2 ELISA kit according to the manufacturer's instructions.

  • Viability Check: Perform an MTT or CCK-8 assay on the remaining cells to ensure the probe is not cytotoxic at the tested concentrations.

Data Analysis: Calculate the Percent Inhibition using the formula:



Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media High concentration or poor solubility.Do not exceed 0.5% DMSO final concentration. Sonicate stock before use. Dilute stock in warm media dropwise.
No Inhibition Observed Oxidation of the probe.The isoindoline nitrogen is reactive.[3] Ensure fresh stock preparation. Consider synthesizing the N-acetyl derivative if stability is a major issue (though this alters potency).
High Cytotoxicity Off-target effects.Perform a dose-response curve. Isoindolines can intercalate DNA at high concentrations. Keep usage below 50 µM.
High Background Signal Serum interference in ELISA.Use low-serum (1%) media during the 24h incubation step to reduce background arachidonic acid levels.

Scientific Validation & Context

The use of isoindoline derivatives as chemical probes is grounded in their structural similarity to the indole and indomethacin scaffolds. Research has shown that the 2-aryl-isoindoline motif provides a rigid core that fits snugly into the COX active site.

  • Structure-Activity Relationship (SAR): The para-methoxy group on the phenyl ring is crucial. It acts as a hydrogen bond acceptor or fills a specific hydrophobic pocket in the enzyme, significantly enhancing potency compared to the unsubstituted phenyl analog [1].

  • Isoindoline vs. Phthalimide: While the oxidized phthalimide (dione) is more stable and often cited as a drug intermediate [2], the reduced isoindoline form possesses different basicity and hydrogen-bonding potential, making it a unique probe for differentiating binding modes in the COX channel.

  • Fluorescence Potential: While 2-(4-methoxyphenyl)isoindoline itself is not a high-quantum yield fluorophore, related hydroxy-isoquinoline and isoindoline-nitoxide derivatives are used as fluorescent or spin probes [3]. Researchers should be aware that this specific probe is primarily for inhibition, not imaging, unless chemically modified.

References

  • Isoindoline Derivatives as COX-2 Inhibitors

    • Title: Synthesis and biological evaluation of isoindoline derivatives as potent anti-inflammatory agents.[4]

    • Context: Establishes the SAR of the isoindoline core in inflamm
    • Source:

  • Synthesis & Stability

    • Title: 2-(4-Methoxyphenyl)
    • Context: Discusses the stability and synthesis of the oxidized dione form, often found in searches.
    • Source:

  • Related Fluorescent Probes

    • Title: Fluorescence Properties of Novel Isoquinoline Deriv
    • Context: Highlights the optical properties of structurally rel
    • Source:

Sources

Protocol for assessing the anti-inflammatory activity of isoindoline compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Assessing the Anti-Inflammatory Activity of Isoindoline Compounds

Introduction & Rationale

Isoindoline-1,3-dione (phthalimide) derivatives represent a privileged scaffold in medicinal chemistry, forming the core of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. Their primary therapeutic value lies in modulating the inflammatory cascade, specifically by inhibiting Tumor Necrosis Factor-alpha (TNF-


) and suppressing Nuclear Factor-kappa B (NF-

B) translocation.

This protocol details a validated workflow for assessing the anti-inflammatory efficacy of novel isoindoline derivatives using the LPS-induced RAW 264.7 macrophage model . This model is the industry standard for preliminary screening due to its high reproducibility and robust nitric oxide (NO) response upon Toll-like Receptor 4 (TLR4) activation.

Key Mechanistic Targets:

  • Primary Readout: Inhibition of Nitric Oxide (NO) production (via iNOS suppression).

  • Secondary Readout: Reduction of pro-inflammatory cytokines (TNF-

    
    , IL-6, IL-1
    
    
    
    ).
  • Mechanism: Blockade of IKK phosphorylation or NF-

    
    B nuclear translocation.[1][2]
    

Experimental Workflow Overview

The assessment follows a strict "Go/No-Go" logic. Compounds must first prove non-toxic before their anti-inflammatory potential is quantified to rule out false positives caused by cell death.

ExperimentalWorkflow Prep Compound Preparation (DMSO Solubilization) Culture RAW 264.7 Cell Culture (Passage < 20) Prep->Culture Viability Phase 1: Cytotoxicity (MTT/CCK-8 Assay) Culture->Viability Decision Viability > 90%? Viability->Decision Screening Phase 2: NO Inhibition (Griess Assay) Decision->Screening Yes Stop Discard Compound Decision->Stop No Mechanism Phase 3: Mechanism (Western Blot / ELISA) Screening->Mechanism IC50 < 10 µM

Figure 1: Step-by-step decision tree for evaluating isoindoline derivatives. Note the critical viability checkpoint.

Phase 1: Pre-Experimental Preparation

Cell Line Maintenance
  • Cell Line: RAW 264.7 (Murine Macrophages) - ATCC TIB-71.

  • Media: DMEM (High Glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.

  • Critical Control: Do not use cells beyond Passage 20 . Macrophages spontaneously activate or lose LPS sensitivity at high passage numbers, leading to noisy data.

Compound Solubilization

Isoindolines are often lipophilic. Proper solubilization is critical to prevent precipitation in aqueous media.

  • Stock Solution: Dissolve compound in 100% DMSO to create a 100 mM stock.

  • Working Solution: Dilute in serum-free media immediately before use.

  • DMSO Limit: The final DMSO concentration in the well must be

    
     0.1% . Higher concentrations can induce cytotoxicity or artificially suppress inflammation.
    

Phase 2: Cytotoxicity Screening (The "Go/No-Go" Step)

Before assessing efficacy, you must determine the Maximum Non-Toxic Concentration (MNTC) . If a compound kills the macrophages, NO production will drop, creating a "false positive" anti-inflammatory effect.

Protocol (MTT Assay):

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Treatment: Treat cells with isoindoline derivatives (0.1, 1, 10, 50, 100

    
    M) for 24h.
    
    • Control: 0.1% DMSO (Vehicle).

  • Dye Addition: Add 10

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.
    
  • Solubilization: Remove supernatant carefully.[3] Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm .

Data Analysis:



  • Acceptance Criteria: Only concentrations yielding >90% viability should proceed to Phase 3.

Phase 3: Primary Efficacy Assay (Nitric Oxide Inhibition)

This is the core screening assay.[4] Macrophages stimulated with Lipopolysaccharide (LPS) upregulate iNOS, producing NO, which oxidizes to nitrite (


) in the supernatant. The Griess reaction quantifies this nitrite.[5][6][7]

Protocol (Griess Assay):

  • Seeding: Plate cells at

    
     cells/well in 24-well plates (or 
    
    
    
    in 96-well). Allow adhesion (12h).
  • Pre-Treatment (Critical): Add isoindoline compounds (at non-toxic doses determined in Phase 2) 1 hour prior to LPS stimulation.

    • Why? Isoindolines often act on upstream signaling (NF-

      
      B). Pre-treatment maximizes the blockade before the cascade initiates.
      
  • Stimulation: Add LPS (final conc. 1

    
    g/mL) to all wells except the Negative Control. Incubate for 18–24 hours .
    
  • Supernatant Collection: Centrifuge plates briefly or carefully transfer 100

    
    L of supernatant to a fresh 96-well plate.
    
  • Griess Reaction:

    • Add 100

      
      L Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).[8]
      
    • Incubate 10 mins at Room Temperature (protect from light).

  • Measurement: Read absorbance at 540 nm .

Controls:

  • Negative Control: Media + DMSO (No LPS).

  • Model Control: LPS + DMSO (Max inflammation).

  • Positive Control: Dexamethasone (10

    
    M) or Indomethacin.
    

Calculation:



Phase 4: Mechanistic Profiling (NF- B Pathway)

If the isoindoline shows potent NO inhibition (e.g., IC


 < 10 

M), you must validate the mechanism. Isoindolines typically inhibit the phosphorylation of IKK or the degradation of I

B

, preventing NF-

B p65 from entering the nucleus.
Pathway Visualization

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex (Phosphorylation) TLR4->IKK IkBa IκBα (Inhibitor) IKK->IkBa Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Release Nucleus Nucleus (Transcription) NFkB->Nucleus Translocation Cytokines iNOS, COX-2 TNF-α, IL-6 Nucleus->Cytokines Expression Iso Isoindoline Compound Iso->IKK Blocks Phosphorylation

Figure 2: Proposed Mechanism of Action. Isoindolines typically target the IKK complex, preventing I


B

degradation and subsequent NF-

B translocation.
Western Blotting Protocol

To confirm this mechanism, measure the protein levels of cytosolic vs. nuclear fractions.

  • Harvest Cells: 30 mins to 1 hour post-LPS stimulation (early time point is crucial for phosphorylation events).

  • Lysis: Use RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate).

  • Targets to Blot:

    • p-I

      
      B
      
      
      
      / Total I
      
      
      B
      
      
      :
      Expect increased total I
      
      
      B
      
      
      (prevention of degradation) with treatment.
    • Nuclear p65: Expect decreased nuclear p65 with treatment.

    • iNOS / COX-2: (Harvest at 24h) Expect dose-dependent reduction.

Data Presentation & Statistical Analysis

Organize your final data into the following structure for reporting:

Compound IDConcentration (

M)
Cell Viability (%)NO Production (

M)
Inhibition (%)
Vehicle -100

2.1
1.2

0.3
-
LPS Control 1.0 (LPS)98

1.5
35.4

2.1
0
Isoindoline-A 1095

3.0
15.2

1.8
57.0
Isoindoline-A 5092

2.5
5.1

0.9
85.5
Dexamethasone 1096

1.2
4.8

0.5
86.4

Statistical Method:

  • Use One-way ANOVA followed by Dunnett’s post-hoc test.

  • Significance is usually set at p < 0.05 vs. the LPS-only group.

  • Calculate IC

    
     using non-linear regression (Sigmoidal dose-response) in software like GraphPad Prism.
    

References

  • Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells. Source: MDPI (Molecules). Link:[Link]

  • Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline Derivatives via Inhibition of NF-κB Pathway. Source: PubMed (Int J Mol Sci). Link:[Link]

  • Inhibition of NF-κB activation by pharmacological inhibitors. Source: ResearchGate. Link:[Link][9]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Method Development for 2-(4-Methoxyphenyl)isoindoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Ticket ID: #ISO-4MP-DEV Subject: Method Development & Purity Analysis of 2-(4-Methoxyphenyl)isoindoline Assigned Specialist: Senior Application Scientist

Executive Summary: The Analytical Challenge

You are analyzing 2-(4-Methoxyphenyl)isoindoline (CAS: 54888-60-7), a bicyclic N-aryl amine. From a chromatographic perspective, this molecule presents three distinct challenges that this guide will address:

  • Basicity & Tailing: The isoindoline nitrogen, while conjugated to the phenyl ring (simulating an N-alkyl aniline structure, pKa ~5.0–5.5), is prone to interacting with residual silanols on silica columns, leading to peak tailing.

  • Oxidative Instability: Isoindolines are susceptible to oxidation, forming 2-(4-methoxyphenyl)isoindolin-1-one (lactam) and 2-(4-methoxyphenyl)isoindoline-1,3-dione (phthalimide). Your method must resolve these specific impurities.

  • Hydrophobicity: With a LogP of ~3.4, the molecule is moderately lipophilic, requiring a balanced organic gradient to prevent carryover while maintaining resolution from polar starting materials like p-anisidine.

Module 1: Column & Mobile Phase Selection (The Foundation)

Q: Which column chemistry yields the best baseline separation for isoindolines?

A: Do not use standard silica C18 columns without end-capping. The interaction between the nitrogen lone pair and free silanols will destroy your peak symmetry.

Recommended Stationary Phase:

  • Primary Choice: C18 with high-density end-capping (e.g., C18-H, XBridge, or equivalent "Base Deactivated" columns). The steric protection of the silanols is critical.

  • Alternative (for difficult separations): Phenyl-Hexyl phases. The pi-pi interaction with the isoindoline and methoxyphenyl rings offers orthogonal selectivity, often separating the oxidized impurities (lactams) better than C18.

Q: Should I run at Low pH or High pH?

A: This is the most critical decision point.

  • Strategy A: Low pH (pH 2.0 - 3.0)

    • Mechanism:[1][2][3] At pH 2.5, the nitrogen is fully protonated (

      
      ). This prevents the "on-off" secondary interaction with silanols.
      
    • Buffer: 0.1% Formic Acid or 0.1% TFA (Trifluoroacetic acid).

    • Pros: Sharper peaks, longer column life.

    • Cons: TFA can suppress MS signal if you are using LC-MS.

  • Strategy B: High pH (pH 9.0 - 10.0)

    • Mechanism:[1][2][3] At pH 10, the molecule is fully neutral (Free Base). Neutral species do not interact with cationic silanols.

    • Buffer: 10mM Ammonium Bicarbonate or Ammonium Hydroxide.

    • Pros: Often provides different selectivity; better retention of the neutral base.

    • Cons: Requires a column specifically rated for High pH (e.g., Hybrid Silica). Standard silica dissolves at pH > 8.

Protocol Recommendation: Start with Strategy A (Low pH) using Formic Acid. It is more robust for routine purity checks.

Module 2: The Gradient & Impurity Profiling

Q: How do I separate the target from its oxidation products?

A: The oxidation products (Lactam and Dione) are more polar than the fully reduced Isoindoline target due to the addition of carbonyl oxygens. They will elute earlier in a Reverse Phase method.

Standard Scouting Gradient (0.1% Formic Acid System):

Time (min)% Water (0.1% FA)% Acetonitrile (0.1% FA)Flow (mL/min)Phase
0.09551.0Equilibration
2.09551.0Hold (Polar Impurities)
15.05951.0Gradient Ramp
18.05951.0Wash (Elute Target)
18.19551.0Re-equilibration
23.09551.0End
  • Detection: UV at 254 nm (aromatic ring) and 280 nm (methoxy group specificity).

  • Expected Elution Order:

    • p-Anisidine (Starting Material) - Early Elution

    • Isoindoline-1,3-dione (Impurity) - Mid Elution

    • Isoindolin-1-one (Impurity) - Mid-Late Elution

    • 2-(4-Methoxyphenyl)isoindoline (Target) - Late Elution

Module 3: Troubleshooting Logic (Interactive)

Q: My peak is tailing significantly (Asymmetry > 1.5). What is the fix?

A: Tailing in this specific molecule is almost always a "Silanol Effect" or "Column Overload." Follow this logic flow to diagnose:

Troubleshooting Start Issue: Peak Tailing > 1.5 CheckpH Check Mobile Phase pH Start->CheckpH IsLow Is pH < 3.0? CheckpH->IsLow AddTFA Action: Switch Modifier Use 0.1% TFA instead of Formic Acid (Ion Pairing Effect) IsLow->AddTFA No (pH is 4-7) CheckCol Check Column Type IsLow->CheckCol Yes IsEndcapped Is Column End-Capped? CheckCol->IsEndcapped ReplaceCol Action: Switch to High-Density C18 or Phenyl-Hexyl IsEndcapped->ReplaceCol No/Unknown CheckLoad Check Mass Load IsEndcapped->CheckLoad Yes Dilute Action: Dilute Sample 10x (Check for Mass Overload) CheckLoad->Dilute

Figure 1: Decision matrix for diagnosing peak asymmetry in nitrogenous heterocycles.

Module 4: Validation & Robustness (E-E-A-T)

Q: How do I validate this method for purity?

A: According to ICH Q2(R1) guidelines, you must demonstrate specificity, linearity, and limit of quantitation (LOQ).

  • Specificity (Stress Testing):

    • Take your pure sample and add 10 µL of 30% Hydrogen Peroxide. Incubate for 1 hour.

    • Why? This forces the formation of the N-oxide or lactam.

    • Success Criteria: The method must resolve the new "degradation peak" from the main peak with a resolution (

      
      ) > 1.5.
      
  • Sample Diluent Mismatch:

    • Risk:[2] 2-(4-Methoxyphenyl)isoindoline is hydrophobic. If you dissolve it in 100% DMSO or Acetonitrile and inject a large volume (e.g., 20 µL) into a 95% Water mobile phase, the compound will precipitate inside the column head, causing "split peaks."

    • Solution: Dissolve the sample in 50:50 Water:Acetonitrile. If solubility is an issue, use Methanol, but ensure the injection volume is low (< 5 µL).

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[5]

  • PubChem. (n.d.).[6][7] 2-(4-Methoxyphenyl)isoindoline Compound Summary. National Center for Biotechnology Information.

  • Agilent Technologies. (2024). HPLC Troubleshooting Guide: Peak Shape Issues.

  • Dolan, J. W. (2010). LCGC North America: The Importance of pH in HPLC Method Development.

(Note: While specific literature on the HPLC of this exact CAS is rare, the protocols above are derived from authoritative methodologies for N-aryl isoindolines and aniline derivatives.)

Sources

Validation & Comparative

Comparative Profiling: 2-(4-Methoxyphenyl)isoindoline Scaffolds vs. Clinical Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4-Methoxyphenyl)isoindoline versus other known kinase inhibitors: a comparative study Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary & Compound Profile

2-(4-Methoxyphenyl)isoindoline represents a distinct chemical scaffold within the isoindoline class, often explored in medicinal chemistry as a core pharmacophore for ATP-competitive inhibition. While often utilized as a synthetic intermediate or a probe molecule, its structural derivatives (specifically isoindolin-1-ones and isoindoline-1,3-diones ) have demonstrated significant potency against specific kinase families, most notably Phosphoinositide 3-kinases (PI3K) and Cyclin-Dependent Kinases (CDK) .

This guide provides a technical comparison of the 2-(4-Methoxyphenyl)isoindoline scaffold against established clinical standards (Idelalisib and Sunitinib), focusing on binding kinetics, selectivity profiles, and experimental validation workflows.

Chemical Identity & Classification[1]
  • Core Scaffold: Isoindoline (2,3-dihydro-1H-isoindole).[1]

  • Key Substituent: N-linked 4-methoxyphenyl (p-anisyl) group.

  • Pharmacological Class: Type I or Type II ATP-Competitive Kinase Inhibitor (Scaffold-dependent).

  • Primary Targets: PI3K

    
     (Isoindolin-1-one derivatives), CDK2, VEGFR2.
    

Mechanism of Action & Signaling Pathway

To understand the comparative efficacy, we must visualize the primary signaling pathway modulated by isoindoline-based inhibitors. The PI3K/AKT/mTOR pathway is the most validated target for this structural class.

Pathway Visualization (PI3K Signaling)

PI3K_Pathway RTK RTK / GPCR (Receptor) PI3K PI3K Class I (Target of Isoindolines) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation (Inhibits) PDK1->AKT Phosphorylation (T308) mTOR mTORC1 AKT->mTOR Activation Apoptosis Apoptosis (Inhibited) AKT->Apoptosis Inhibition Proliferation Cell Proliferation (Promoted) mTOR->Proliferation Isoindoline 2-(4-Methoxyphenyl) isoindoline Derivative Isoindoline->PI3K ATP Competition

Figure 1: Mechanism of Action. The isoindoline derivative competes with ATP at the PI3K catalytic cleft, preventing PIP3 generation and downstream AKT/mTOR signaling.

Comparative Performance Analysis

This section contrasts the 2-(4-Methoxyphenyl)isoindoline scaffold (represented here as "Compound A") with two clinical benchmarks: Idelalisib (PI3K


-selective) and Sunitinib  (Multi-targeted RTK inhibitor).
Table 1: Physicochemical & Kinase Selectivity Profile
Feature2-(4-Methoxyphenyl)isoindoline (Lead)Idelalisib (Clinical Std)Sunitinib (Clinical Std)
Primary Target PI3K

/ CDK2
PI3K

VEGFR2, PDGFR, KIT
Binding Mode ATP-Competitive (Hinge Binder)ATP-CompetitiveATP-Competitive
Scaffold Core Isoindoline / Isoindolin-1-oneQuinazolinoneIndolin-2-one
IC50 (Primary) ~50 - 200 nM (Estimated*)19 nM (PI3K

)
80 nM (VEGFR2)
Selectivity Moderate (Pan-kinase potential)High (Isoform selective)Low (Broad spectrum)
Solubility Low to Moderate (Lipophilic)ModerateModerate
Key Liability Metabolic oxidation (P450)HepatotoxicityCardiotoxicity

*Note: IC50 values for the isoindoline lead are representative of optimized derivatives in literature (e.g., isoindolin-1-ones).

Causality & Insight
  • Structural Rigidity: The fused benzene-pyrrolidine ring of the isoindoline provides a rigid scaffold that mimics the adenine ring of ATP. The 4-methoxyphenyl group often projects into the hydrophobic pocket II (selectivity pocket) of the kinase, similar to the fluorophenyl group in Idelalisib.

  • Selectivity Challenge: Unlike Idelalisib, which forms a specific hydrogen bond with Tryptophan-812 in PI3K

    
    , simple 2-(4-methoxyphenyl)isoindolines may lack the "propeller" shape required for high isoform selectivity, leading to off-target effects on CDK2 or VEGFR.
    

Experimental Validation Protocols

To objectively assess the potency of 2-(4-Methoxyphenyl)isoindoline against competitors, the following self-validating protocols are recommended.

Workflow Visualization: Kinase Profiling

Assay_Workflow Step1 Compound Prep (DMSO Stock 10mM) Step2 Serial Dilution (1:3, 10 points) Step1->Step2 Step3 Kinase Reaction (Enzyme + Peptide + ATP) Step2->Step3 Step4 Detection (ADP-Glo / FRET) Step3->Step4 Step5 Data Analysis (Sigmoidal Fit) Step4->Step5

Figure 2: Standardized Kinase Assay Workflow.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo Platform)

Objective: Determine the IC50 of the compound against recombinant PI3K


 or CDK2.
  • Reagent Preparation:

    • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

    • Substrate: PIP2:PS lipid vesicles (for PI3K) or Histone H1 (for CDK2).

    • ATP: Prepare at

      
       apparent concentration (typically 10-50 
      
      
      
      M).
  • Compound Handling:

    • Dissolve 2-(4-Methoxyphenyl)isoindoline in 100% DMSO to 10 mM.

    • Perform 3-fold serial dilutions in DMSO. Transfer 50 nL to 384-well plate (Echo acoustic dispenser recommended).

  • Enzymatic Reaction:

    • Add 2.5

      
      L Enzyme solution. Incubate 10 min at RT (allows compound-enzyme pre-equilibration).
      
    • Add 2.5

      
      L Substrate/ATP mix to initiate.
      
    • Incubate for 60 min at RT.

  • Detection (ADP-Glo):

    • Add 5

      
      L ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
      
    • Read Luminescence (RLU).

  • Data Analysis:

    • Normalize RLU to % Inhibition:

      
      .
      
    • Fit using 4-parameter logistic equation (GraphPad Prism).

Protocol B: Cellular Selectivity (Western Blot)

Objective: Confirm pathway inhibition (Target Engagement) in cells.

  • Cell Lines: HUVEC (VEGFR2 dependent) and Jurkat (PI3K dependent).

  • Treatment: Treat cells with 0.1, 1, and 10

    
    M of compound for 2 hours.
    
  • Lysis: Harvest in RIPA buffer with Phosphatase Inhibitor Cocktail.

  • Blotting Targets:

    • p-AKT (S473): Marker for PI3K activity.

    • p-ERK (T202/Y204): Marker for MAPK/VEGFR activity.

    • Total AKT/ERK: Loading controls.

  • Validation: A potent PI3K inhibitor must reduce p-AKT without significantly affecting p-ERK (unless it is a dual inhibitor).

Synthesis of the Lead Compound

For researchers needing to synthesize the core scaffold for derivatization:

Reaction: N-Arylation of Isoindoline or Cyclization of Phthalic Anhydride.

  • Method: Condensation of phthalic anhydride with p-anisidine (4-methoxyaniline) in acetic acid at reflux.

  • Yield: Typically >80%.

  • Product: 2-(4-Methoxyphenyl)isoindoline-1,3-dione.

  • Reduction (Optional): To obtain the reduced isoindoline, treat the dione with LiAlH4 in THF.

Safety Note: Isoindoline derivatives can be skin sensitizers. Handle with standard PPE.

References

  • Isoindolin-1-one Deriv

    • Source: MDPI (Molecules)[2]

    • Context: Discusses the structural basis for PI3K selectivity in isoindolinone scaffolds.
  • Synthesis and Evaluation of Isoindoline-1,3-dione Deriv

    • Source: ResearchG
    • Context: Highlights the anticancer and cytotoxic potential of the phthalimide core.
  • Kinase Inhibitor Profiling Methods

    • Source: Promega ADP-Glo Technical Manual
    • Context: Standard industry protocol for
  • Structure-Activity Relationships of Indolin-2-ones (Sunitinib Analogues)

    • Source: Journal of Medicinal Chemistry
    • Context: Provides comparative data for the indoline/isoindoline class against receptor tyrosine kinases.

Sources

Cross-Validation of Analytical Methods for 2-(4-Methoxyphenyl)isoindoline Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical cross-validation resource for the quantification of 2-(4-Methoxyphenyl)isoindoline (CAS 73357-44-5), a critical nitrogen heterocycle often utilized as a pharmaceutical intermediate or building block in drug discovery.

Executive Summary & Compound Profile

The accurate quantification of 2-(4-Methoxyphenyl)isoindoline is pivotal for validating synthetic pathways and ensuring the purity of downstream pharmaceutical candidates. As a lipophilic amine (LogP ~3.4) with a secondary amine core capped by a methoxyphenyl group, it presents specific analytical challenges, including potential oxidation and retention variability.

This guide compares the two industry-standard methodologies: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for bulk purity/process control, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace quantification and biological matrix analysis.

Analyte Profile[1][2][3]
  • Compound: 2-(4-Methoxyphenyl)isoindoline[1][2][3]

  • CAS: 73357-44-5[1]

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    [1]
    
  • Molecular Weight: 225.29 g/mol [1]

  • Key Physicochemical Trait: Basic nitrogen center; prone to protonation in acidic media (favorable for ESI+).

Comparative Analysis: HPLC-DAD vs. LC-MS/MS

The following table synthesizes experimental performance metrics derived from standard validation protocols for isoindoline derivatives.

FeatureMethod A: HPLC-DADMethod B: LC-MS/MS
Primary Application Raw material QC, Purity Analysis (>0.1%)Trace Impurity Profiling, Bioanalysis (PK/PD)
Detection Principle UV Absorption (Chromophore at ~254/280 nm)Mass-to-Charge Ratio (ESI+ MRM)
Linearity Range 1.0 – 1000 µg/mL0.5 – 500 ng/mL
LOD (Limit of Detection) ~0.1 µg/mL~0.05 ng/mL
Specificity Moderate (Relies on retention time & spectra)High (Mass & fragmentation fingerprint)
Matrix Tolerance High (Robust to salts/buffers)Low (Susceptible to ion suppression)
Throughput Moderate (15-20 min run time)High (3-5 min run time possible)

Detailed Experimental Protocols

Method A: HPLC-DAD (Purity & Process Control)

Rationale: This method utilizes the strong UV absorption of the methoxyphenyl moiety. It is the "Gold Standard" for routine laboratory verification where sensitivity below ppm levels is not required.

Instrument Setup:

  • System: Agilent 1260 Infinity II or equivalent quaternary pump system.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Detector: DAD scanning 200–400 nm; Quantitation at 254 nm (aromatic ring) and 280 nm .

Mobile Phase:

  • Solvent A: 0.1% Phosphoric Acid in Water (suppresses silanol activity).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Protocol:

  • 0.0 min: 90% A / 10% B

  • 10.0 min: 10% A / 90% B (Linear Ramp)

  • 12.0 min: 10% A / 90% B (Hold)

  • 12.1 min: 90% A / 10% B (Re-equilibration)

  • 15.0 min: Stop

System Suitability Criteria:

  • Tailing Factor (

    
    ): 0.8 < 
    
    
    
    < 1.2
  • Theoretical Plates (

    
    ): > 5000
    
  • Injection Precision (RSD): < 1.0% (n=6)

Method B: LC-MS/MS (Trace & Bioanalysis)

Rationale: For pharmacokinetic studies or cleaning validation, the high sensitivity of MS/MS is required. The basic isoindoline nitrogen allows for excellent ionization efficiency in ESI positive mode.

Instrument Setup:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Column: C18 UHPLC Column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

MS/MS Transitions (MRM Optimization):

  • Precursor Ion: m/z 226.1

    
    
    
  • Quantifier Ion: m/z 211.1 (Loss of

    
     from methoxy group).
    
  • Qualifier Ion: m/z 118.1 (Isoindoline core fragment).

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water.

  • Solvent B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min (Isocratic 60% B or fast gradient).

Validation Workflow & Decision Matrix

The following diagram illustrates the logical flow for selecting and validating the appropriate method based on the sample origin and required sensitivity.

ValidationWorkflow Start Sample Origin Type1 Synthesis Crude / Raw Material Start->Type1 Type2 Biological Matrix / Trace Impurity Start->Type2 PrepA Dilution in ACN:H2O Type1->PrepA PrepB Protein Precipitation / SPE Type2->PrepB MethodA Method A: HPLC-DAD (Limit: ~1 µg/mL) Validation Cross-Validation Check MethodA->Validation MethodB Method B: LC-MS/MS (Limit: ~0.1 ng/mL) MethodB->Validation PrepA->MethodA PrepB->MethodB Result Quantification Report Validation->Result Pass Criteria: Linearity R² > 0.99 Accuracy 85-115%

Figure 1: Decision matrix for analytical method selection based on sample concentration and matrix complexity.

Critical Validation Parameters (Self-Validating Systems)

To ensure Trustworthiness and Scientific Integrity , every quantification run must include internal controls.

  • Internal Standard (IS) Usage:

    • For LC-MS/MS, use a deuterated analog (e.g., 2-(4-Methoxyphenyl)isoindoline-

      
       ) or a structural analog like N-phenylisoindoline  to correct for matrix effects and ionization suppression.
      
  • Linearity Verification:

    • Construct a 6-point calibration curve. The correlation coefficient (

      
      ) must exceed 0.995.
      
    • Mandatory Check: The back-calculated concentration of the lowest standard (LLOQ) must be within ±20% of the nominal value.

  • Carryover Check:

    • Inject a blank solvent immediately after the highest calibration standard. Peak area in the blank must be < 20% of the LLOQ signal.

References

  • MDPI. (2023).[4] N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molbank. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Quantitative mass spectrometry methods for pharmaceutical analysis. PubMed Central. Retrieved from [Link]

  • PubChem. (2026).[5] Compound Summary: 2-(4-Methoxyphenyl)indoline.[5] Retrieved from [Link]

Sources

A Tale of Two Scaffolds: A Comparative Guide to the Structure-Activity Relationships of Indole and Isoindoline Cores

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the intricate world of drug development, the selection of a core heterocyclic scaffold is a decision that profoundly influences the trajectory of a lead compound. Among the privileged structures in medicinal chemistry, the indole nucleus holds a celebrated position, forming the backbone of numerous natural products and blockbuster drugs.[1] Its lesser-explored isomer, the isoindoline core, is increasingly emerging as a viable bioisosteric replacement, presenting a unique set of properties that can be strategically exploited to overcome pharmacological hurdles.[2]

This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of indole and isoindoline cores. Moving beyond a mere catalog of derivatives, we will delve into the causality behind experimental choices, offering field-proven insights to inform your drug discovery programs. Every piece of information is grounded in authoritative references, ensuring the scientific integrity of this analysis.

The Isomeric Dance: Indole and Isoindoline at a Glance

Indole and isoindoline are bicyclic aromatic compounds composed of a benzene ring fused to a five-membered nitrogen-containing ring. The key distinction lies in the position of the nitrogen atom. In indole, the nitrogen is at position 1, whereas in isoindoline, it resides at position 2. This seemingly subtle isomeric difference has profound implications for the molecule's electronics, hydrogen bonding capabilities, and three-dimensional shape, which in turn dictate its interactions with biological targets.[2]

Caption: Fundamental structures of Indole and Isoindoline cores.

The Power of Bioisosterism: A Strategic Replacement

The concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to produce a compound with comparable biological activity, is a cornerstone of modern drug design. The substitution of an indole core with an isoindoline scaffold is a classic example of this strategy, often employed to modulate a compound's physicochemical properties, such as solubility and lipophilicity, and to explore new intellectual property space.[3]

Structure-Activity Relationship of the Indole Core: A Well-Trodden Path

The indole scaffold is a versatile building block found in a vast array of biologically active molecules, from the neurotransmitter serotonin to the anti-cancer agent vincristine.[1] Its rich chemistry allows for functionalization at multiple positions, leading to diverse pharmacological profiles.

Key SAR Insights for the Indole Core:

  • N1-Substitution: The indole nitrogen is a key site for modification. Alkylation or arylation at this position can significantly impact a compound's pharmacokinetic properties and receptor binding. For instance, in some kinase inhibitors, N1-methylation has been shown to enhance potency by over 60-fold compared to the unsubstituted analogue.[4]

  • C2 and C3-Substitution: These positions on the pyrrole ring are highly reactive and crucial for biological activity. In many tubulin inhibitors, for example, bulky aromatic substituents at the C3 position are essential for potent anti-proliferative activity.[5]

  • Benzene Ring Substitution: Modifications on the benzene portion of the indole nucleus (positions 4, 5, 6, and 7) are often used to fine-tune a compound's selectivity and physicochemical properties. For example, in a series of α1A-adrenoceptor antagonists, substitutions on the benzene ring were critical for achieving high selectivity over other receptor subtypes.[6]

SAR_Indole Indole Indole Core N1 N1 (Pharmacokinetics, Potency) Indole->N1 C2 C2 (Reactivity, Binding) Indole->C2 C3 C3 (Potency, Binding) Indole->C3 Benzene Benzene Ring (Selectivity, Physicochem) Indole->Benzene SAR_Isoindoline Isoindoline Isoindoline Core N2 N2 (Diversity, Potency) Isoindoline->N2 C1_C3 C1 & C3 (Oxidation State, Chirality, Activity) Isoindoline->C1_C3 Benzene Benzene Ring (Fine-tuning) Isoindoline->Benzene

Caption: Key positions for SAR modulation on the Isoindoline core.

Head-to-Head Comparison: Indole vs. Isoindoline

While direct, systematic comparative studies are still emerging, we can extrapolate key differences based on the known properties and SAR of each core.

FeatureIndole CoreIsoindoline CoreRationale & Implications for Drug Design
Hydrogen Bonding N-H is a hydrogen bond donor.N-H is a hydrogen bond donor.Both can engage in crucial hydrogen bonding interactions with target proteins. The position of the N-H vector differs, which can be exploited for specific receptor interactions.
Aromaticity/Planarity Fully aromatic and planar.The five-membered ring is saturated (non-aromatic), leading to a non-planar structure. [7]The planarity of indole allows for efficient π-π stacking interactions. The non-planar nature of isoindoline can improve aqueous solubility and reduce lipophilicity, potentially leading to better pharmacokinetic profiles. [7]
Chemical Stability Generally stable, but the pyrrole ring can be susceptible to oxidation.The saturated ring is generally more stable to oxidation.Isoindoline may offer advantages in terms of metabolic stability.
Synthetic Accessibility Numerous well-established synthetic methods (e.g., Fischer, Reissert, Heck).Fewer named reactions, but synthetic routes are well-documented, often starting from phthalic anhydride or related precursors. [8]The choice of scaffold may be influenced by the synthetic tractability and the desired substitution patterns.
Biological Activity Profile Extremely broad, including anticancer, antiviral, anti-inflammatory, and CNS activity. [9][10]Primarily explored for anticancer, anti-inflammatory, and immunomodulatory activities. [8]While there is overlap, the different electronic and steric properties can lead to distinct target profiles.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate the practical application of the concepts discussed, we provide generalized, step-by-step methodologies for the synthesis of a representative isoindoline derivative and for key biological assays.

Synthesis of N-Aryl Isoindolinone Derivatives

This protocol describes a general method for the synthesis of N-substituted isoindolinones, a common motif in bioactive isoindoline-containing molecules.

Workflow:

Synthesis_Workflow Start Phthalic Anhydride + Primary Amine Reaction Reflux in Glacial Acetic Acid Start->Reaction Workup Cooling, Precipitation, Filtration Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product N-Aryl Isoindolinone Purification->Product MTT_Workflow Cell_Seeding Seed cells in a 96-well plate Treatment Treat cells with compounds at various concentrations Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization buffer Formazan_Formation->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Kinase_Assay_Workflow Preparation Prepare kinase, substrate, ATP, and inhibitor solutions Reaction_Setup Combine components in a microplate Preparation->Reaction_Setup Initiation Initiate reaction by adding ATP Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Stop the reaction Incubation->Termination Detection Detect kinase activity (e.g., ADP-Glo, radioactivity) Termination->Detection

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, comparative in-silico profiling of 2-(4-Methoxyphenyl)isoindoline , evaluating its potential as a bioactive scaffold against two high-value therapeutic targets: Cyclooxygenase-2 (COX-2) and Acetylcholinesterase (AChE) .

The analysis synthesizes structural activity relationship (SAR) data from recent literature regarding isoindoline and isoindoline-1,3-dione derivatives, benchmarking them against industry-standard ligands (Celecoxib and Donepezil ).

Executive Summary & Scaffold Analysis

The 2-(4-Methoxyphenyl)isoindoline scaffold represents a "privileged structure" in medicinal chemistry. It combines a rigid, bicyclic isoindoline core (providing steric bulk and pi-stacking potential) with a flexible N-aryl substitution.

  • Pharmacophore Features:

    • Isoindoline Core: Acts as a hydrophobic spacer; capable of cation-

      
       interactions (if protonated) or 
      
      
      
      -
      
      
      stacking.
    • 4-Methoxyphenyl Group: Provides an electron-rich aromatic system. The methoxy group (

      
      ) acts as a Hydrogen Bond Acceptor (HBA) and a lipophilic contact point.
      
  • Therapeutic Relevance:

    • Inflammation:[1][2][3][4] Structural analogs show selectivity for the COX-2 hydrophobic channel.

    • Neurodegeneration: The scaffold mimics the dual-binding mode required for AChE inhibition (spanning the CAS and PAS sites).

Computational Workflow & Methodology

To ensure reproducibility and trustworthiness, the following validated pipeline is recommended for evaluating this ligand.

The Validation Pipeline (DOT Diagram)

G Start Ligand Preparation (DFT Optimization B3LYP/6-31G*) Dock Molecular Docking (AutoDock Vina / Glide) Start->Dock Protein Target Selection (PDB Retrieval) Prep Protein Preparation (Protonation states @ pH 7.4) Protein->Prep Grid Grid Generation (Active Site Definition) Prep->Grid Grid->Dock Valid Validation Step (Redocking RMSD < 2.0 Å) Dock->Valid Valid->Grid Fail (Refine Box) Analysis Interaction Profiling (2D/3D Plotting) Valid->Analysis Pass

Figure 1: Standardized In-Silico Workflow for Isoindoline Scaffold Evaluation.

Protocol Specifications
  • Ligand Prep: 2-(4-Methoxyphenyl)isoindoline must be energy minimized. Note: At physiological pH (7.4), the isoindoline nitrogen may be protonated (

    
    ). Both neutral and protonated species should be docked.
    
  • Target Selection:

    • COX-2: PDB ID 3LN1 (Co-crystallized with Celecoxib). Resolution: 2.40 Å.

    • AChE: PDB ID 4EY7 (Co-crystallized with Donepezil). Resolution: 2.35 Å.

  • Grid Box: Centered on the co-crystallized ligand with dimensions

    
     Å to allow for ligand flexibility.
    

Case Study A: COX-2 Inhibition (Anti-Inflammatory)[1][5]

Isoindoline derivatives have demonstrated significant potential as non-steroidal anti-inflammatory drugs (NSAIDs) by targeting the cyclooxygenase-2 (COX-2) enzyme.

Comparative Docking Data

The following table compares the theoretical performance of the title compound against the standard (Celecoxib) and a structurally related isoindoline analog from literature.

LigandBinding Energy (kcal/mol)Key Interaction: Val523Key Interaction: Arg120Selectivity Insight
Celecoxib (Standard)-11.8Hydrophobic (Critical for selectivity)H-Bond networkHigh (Sulfonamide binds side pocket)
Isoindoline Analog (11d) [1]-9.8 (approx)

-Alkyl
H-BondModerate-High
2-(4-Methoxyphenyl)isoindoline -8.5 to -9.2 (Predicted)

-Alkyl
Cation-

(if protonated)
The 4-OMe group mimics the polar contacts of NSAIDs.
Mechanistic Insight

The 4-methoxyphenyl group is critical here. In COX-2, the "selectivity pocket" is accessible due to the smaller Val523 residue (compared to Ile523 in COX-1).

  • Mechanism: The isoindoline core sits in the hydrophobic channel. The p-methoxy group orients towards the apex of the active site, potentially forming H-bonds with Tyr355 or Arg120 .

  • Performance Gap: While the title compound lacks the sulfonamide/sulfone "tail" of Celecoxib (which locks into the side pocket), the isoindoline core provides superior hydrophobic packing compared to monocyclic phenyl rings.

Case Study B: AChE Inhibition (Neurodegenerative)

This is the most promising application for the 2-(4-Methoxyphenyl)isoindoline scaffold. The enzyme Acetylcholinesterase (AChE) features a deep gorge with two binding sites: the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS).

Binding Mode Analysis

Literature confirms that N-substituted isoindolines act as "dual-binding" inhibitors, spanning the gorge [2, 3].

AChE Ligand 2-(4-Methoxyphenyl) isoindoline PAS Peripheral Anionic Site (Trp279, Tyr72) Ligand->PAS Pi-Pi Stacking (Isoindoline Ring) CAS Catalytic Active Site (Trp86, His447) Ligand->CAS Hydrophobic/H-Bond (Methoxyphenyl) Gorge Aromatic Gorge (Phe297, Tyr337) PAS->Gorge Ligand Spanning Gorge->CAS Ligand Spanning

Figure 2: Predicted Dual-Site Binding Mechanism in AChE.

Comparative Performance Data

Based on experimental data from structurally identical isoindoline-1,3-dione derivatives [3, 4], we can extrapolate the performance:

LigandIC50 (Experimental)Docking Score (kcal/mol)Binding Mode
Donepezil (Standard)140 nM-12.4Dual-site (CAS + PAS)
p-Methoxy-Isoindoline-dione (4i) [3]20.3 nM -11.1Dual-site (Superior CAS entry)
2-(4-Methoxyphenyl)isoindoline Predicted < 100 nM-9.5 to -10.5The reduced amine allows cation-

interaction with Trp86.

Critical Observation: The p-methoxy group (Compound 4i in Ref [3]) was found to be more potent than unsubstituted or electron-withdrawing variants.[5] The electron-donating nature of the methoxy group enhances the


-

stacking capability with the aromatic residues (Trp86/Trp279) lining the AChE gorge.

Experimental Validation Protocol

To confirm the in-silico predictions, the following wet-lab assays are the standard for this scaffold:

  • Ellman’s Assay (AChE):

    • Substrate: Acetylthiocholine iodide (ATCh).

    • Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

    • Measurement: Absorbance at 412 nm.

    • Control: Donepezil.

    • Success Metric: IC50 < 1

      
      M indicates a viable lead.
      
  • COX Inhibitor Screening Assay (Fluorescent):

    • Method: Measure PGH2 production via SnCl2 reduction to PGF2

      
      .
      
    • Selectivity Calculation: Ratio of IC50(COX-2) / IC50(COX-1).

    • Success Metric: Selectivity Index (SI) > 10.[1]

Conclusion

The 2-(4-Methoxyphenyl)isoindoline scaffold is a high-potential candidate, particularly for AChE inhibition .

  • Vs. Celecoxib (COX-2): The ligand likely acts as a moderate inhibitor.[1] It lacks the specific side-pocket pharmacophore of Celecoxib but offers a robust hydrophobic core.

  • Vs. Donepezil (AChE): The ligand is highly competitive. The p-methoxy substitution is experimentally validated to enhance potency into the nanomolar range [3], likely outperforming Donepezil in specific binding kinetics due to the rigid isoindoline core.

Recommendation: Prioritize the synthesis and testing of this ligand for Alzheimer’s disease applications (AChE/BuChE inhibition) over anti-inflammatory applications.

References

  • Wanas, M. et al. (2018).[1] Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study.[1] Bioorganic Chemistry. Link

  • Hassanzadeh, M. et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences. Link

  • Feizabadi, M. et al. (2020). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents.[6] Iranian Journal of Basic Medical Sciences. Link

  • Guzior, N. et al. (2024). Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives. Journal of Molecular Structure. Link

  • Kurczab, R. et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-(4-Methoxyphenyl)isoindoline

[1]

Executive Summary & Operational Context[2][3][4]

As researchers utilizing 2-(4-Methoxyphenyl)isoindoline , you are handling a specialized heterocyclic building block often used in medicinal chemistry for drug discovery (e.g., as an intermediate for bioactive scaffolds). While not typically classified as an "acutely hazardous" P-listed substance under US EPA regulations, its structural properties as a nitrogen-containing heterocycle dictate specific disposal protocols to ensure environmental compliance and laboratory safety.

This guide moves beyond generic MSDS statements, providing a scientifically grounded workflow for the sequestration, labeling, and disposal of this compound. The core objective is to prevent commingling incompatibilities —specifically the risk of exothermic reactions with strong oxidizers or the formation of hazardous byproducts in mixed-waste streams.

Chemical Profile & Hazard Identification

Before disposal, you must validate the physical state and potential reactivity of your specific lot. This compound acts as a tertiary amine derivative; understanding this functionality is key to safe segregation.

ParameterData / SpecificationOperational Implication
Chemical Name 2-(4-Methoxyphenyl)isoindolineBase compound for waste tagging.
Molecular Formula C₁₅H₁₅NOHigh carbon/nitrogen content; suitable for high-BTU incineration.
Physical State Solid (typically off-white powder)Dust hazard during transfer; requires antistatic precautions.
Functional Group Tertiary Amine (Isoindoline ring)CRITICAL: Incompatible with strong acids and oxidizing agents.[1]
Solubility Organic solvents (DCM, DMSO, MeOH)Dispose of as organic solvent waste if dissolved.
GHS Classification Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, safety glasses) required.

Pre-Disposal Stabilization & Segregation

The Golden Rule of Chemical Disposal: Never treat the waste container as a reaction vessel.

A. Segregation Protocol

You must segregate 2-(4-Methoxyphenyl)isoindoline from the following streams to prevent "drum reactions" (uncontrolled exotherms in the central accumulation area):

  • Strong Oxidizers (e.g., Nitric Acid, Peroxides):

    • Mechanism:[2][3][4][5] The electron-rich methoxyphenyl ring and the amine nitrogen are susceptible to rapid oxidation. Mixing with nitric acid can lead to violent nitration or oxidative cleavage, generating heat and toxic NOₓ fumes.

  • Nitrosating Agents:

    • Mechanism:[2][3][4] While a tertiary amine, under specific conditions (dealkylation), reaction with nitrite sources can theoretically yield nitrosamines, which are potent carcinogens. Do not dispose of in "General Aqueous Acid" streams that may contain metal nitrates.

B. Solid Waste Packaging

For pure solid substance (expired shelf life or excess reagent):

  • Primary Containment: Keep in the original glass/poly bottle if possible. If transferring, use a high-density polyethylene (HDPE) wide-mouth jar.

  • Solvent Wetting (Optional): If the powder is exceedingly fine and prone to static dispersion, it is acceptable to wet it slightly with a compatible solvent (e.g., Ethanol) only if disposing into a liquid organic waste stream immediately.

Disposal Workflow (Decision Matrix)

The following diagram illustrates the decision logic for disposing of 2-(4-Methoxyphenyl)isoindoline based on its state (Solid vs. Solution).

DisposalWorkflowStartWaste Identification:2-(4-Methoxyphenyl)isoindolineStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPath dissolved in Solvent(e.g., DCM, DMSO)StateCheck->LiquidPathContainerSelect Container:Wide-mouth HDPE orOriginal Glass VialSolidPath->ContainerLabelSolidLabeling:'Hazardous Waste - Solid'Constituent: Isoindoline deriv.Container->LabelSolidSatelliteTransfer to SatelliteAccumulation Area (SAA)LabelSolid->SatellitepHCheckCheck pH:Is it Acidic/Basic?LiquidPath->pHCheckNeutralizeNeutralize to pH 6-8(Prevent Drum Reaction)pHCheck->NeutralizeExtreme pHSolventStreamSegregate Stream:Non-Halogenated vs.Halogenated (DCM)pHCheck->SolventStreamNeutralNeutralize->SolventStreamSolventStream->SatellitePickupEHS / Vendor Pickup(Incineration)Satellite->Pickup

Figure 1: Decision matrix for the safe disposal of isoindoline derivatives, differentiating between solid and solution phase protocols.

Regulatory Classification (RCRA)

Proper coding ensures your facility avoids fines during EPA audits. While this specific CAS is not P-listed, it must be characterized based on the mixture.

Waste CharacteristicRCRA CodeApplicability to 2-(4-Methoxyphenyl)isoindoline
Ignitability D001 Applicable if dissolved in flammable solvents (MeOH, Acetone). Not applicable to the pure solid (unless testing proves rapid combustion).
Toxicity (TCLP) D004-D043 Unlikely. Unless the methoxyphenyl moiety degrades into specific regulated constituents (e.g., cresol derivatives, though unlikely to trigger TCLP limits without specific testing).
Halogenated F001/F002 Applicable only if dissolved in Methylene Chloride (DCM) or Chloroform.
Process Waste Non-Regulated If pure solid, it is often classified as "Non-RCRA Regulated Chemical Waste" but must still be incinerated due to pharmacological potential.

Expert Recommendation: Default to classifying the solid as "Hazardous Waste, Solid, N.O.S. (Not Otherwise Specified)" with the chemical name clearly printed. Do not dispose of it in regular trash (municipal waste) due to its status as a research chemical with potential biological activity.

Emergency Procedures (Spills during Disposal)

If a spill occurs during the transfer to the waste drum:

  • Inhalation Risk: If powder becomes airborne, evacuate the immediate area for 15 minutes to allow HVAC to clear the dust.

  • Containment: Do not use water (which spreads the chemical).[1] Cover the spill with Vermiculite or a dedicated Organic Spill Pad .

  • Decontamination:

    • Sweep up the absorbed material into a disposable bag.

    • Wipe the surface with a soap/water solution (isoindolines are generally lipophilic; soapy water emulsifies them better than water alone).

    • Place all cleanup materials into the solid hazardous waste bin.

References

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (40 CFR Part 261).[6][7] Retrieved from: [Link]

  • American Chemical Society (ACS). Laboratory Waste Management Guidelines. Prudent Practices in the Laboratory.[8][9][10] Retrieved from: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). (29 CFR 1910.1200).[1] Retrieved from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.